REACTION_CXSMILES
|
[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[N+:7]([O-])=[O:8].[OH-].[Na+:11]>>[N+:3]([O-:5])([O-:8])=[O:4].[Na+:11].[N:1]([O-:6])=[O:2].[Na+:11].[N:7]=[O:8] |f:2.3,4.5,6.7,^1:6,20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[N]=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[N+:7]([O-])=[O:8].[OH-].[Na+:11]>>[N+:3]([O-:5])([O-:8])=[O:4].[Na+:11].[N:1]([O-:6])=[O:2].[Na+:11].[N:7]=[O:8] |f:2.3,4.5,6.7,^1:6,20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[N]=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[N+:7]([O-])=[O:8].[OH-].[Na+:11]>>[N+:3]([O-:5])([O-:8])=[O:4].[Na+:11].[N:1]([O-:6])=[O:2].[Na+:11].[N:7]=[O:8] |f:2.3,4.5,6.7,^1:6,20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[N]=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:6])([N+:3]([O-:5])=[O:4])=[O:2].[N+:7]([O-])=[O:8].[OH-].[Na+:11]>>[N+:3]([O-:5])([O-:8])=[O:4].[Na+:11].[N:1]([O-:6])=[O:2].[Na+:11].[N:7]=[O:8] |f:2.3,4.5,6.7,^1:6,20|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([N+](=O)[O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[N]=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |